![molecular formula C10H17N B13862570 [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine: is an organic compound characterized by its unique cyclopropylmethyl and methylidenecyclobutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the methanamine moiety. Reaction conditions often involve the use of catalysts, such as transition metals, and specific solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, are crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound. Common reagents include halides and alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl and methylidenecyclobutyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials. Its unique properties may enhance the performance of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine involves its interaction with specific molecular targets. The cyclopropylmethyl and methylidenecyclobutyl groups may interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
- [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanol
- [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]carboxylic acid
- [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]amine
Comparison: Compared to similar compounds, [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine is unique due to its methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
[1-(cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine |
InChI |
InChI=1S/C10H17N/c1-8-4-10(5-8,7-11)6-9-2-3-9/h9H,1-7,11H2 |
Clé InChI |
BOAYNCMXZXPYEZ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)(CC2CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




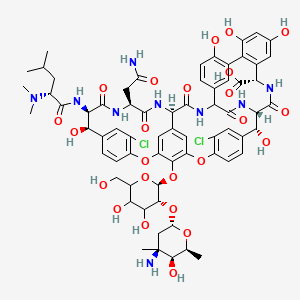


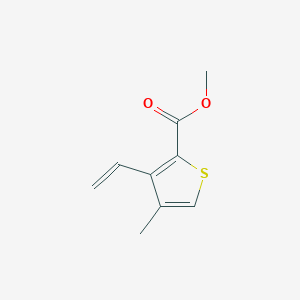
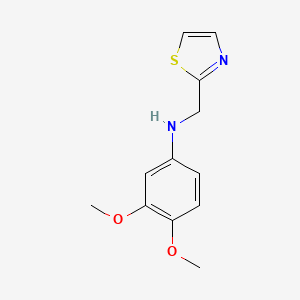
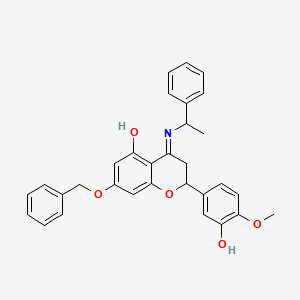
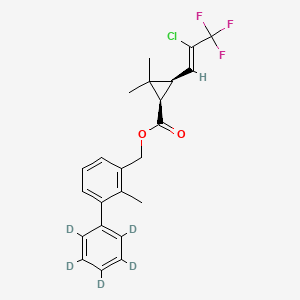
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
![7-benzyl-4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B13862554.png)

![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)

